Bienvenue dans la boutique en ligne BenchChem!

2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

KCC2 inhibition Chloride homeostasis Neuroscience

The compound 2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide (CAS 893980-89-7) is a synthetic small molecule belonging to the thiazole-pyridazine-thioacetamide chemotype. It is a structural analog of the well-characterized neuronal K-Cl cotransporter 2 (KCC2) inhibitor VU 0240551.

Molecular Formula C17H16N4O2S2
Molecular Weight 372.46
CAS No. 893980-89-7
Cat. No. B2490966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
CAS893980-89-7
Molecular FormulaC17H16N4O2S2
Molecular Weight372.46
Structural Identifiers
SMILESCC1=CSC(=N1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3OC
InChIInChI=1S/C17H16N4O2S2/c1-11-9-25-17(18-11)19-15(22)10-24-16-8-7-13(20-21-16)12-5-3-4-6-14(12)23-2/h3-9H,10H2,1-2H3,(H,18,19,22)
InChIKeyWEZBQMXLIQFUMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((6-(2-Methoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide (CAS 893980-89-7): Procurement-Relevant Characterization for KCC2-Focused Research Programs


The compound 2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide (CAS 893980-89-7) is a synthetic small molecule belonging to the thiazole-pyridazine-thioacetamide chemotype. It is a structural analog of the well-characterized neuronal K-Cl cotransporter 2 (KCC2) inhibitor VU 0240551 [1]. The core scaffold features a pyridazine ring linked via a thioether bridge to an N-(4-methylthiazol-2-yl)acetamide moiety, with a 2-methoxyphenyl substituent at the pyridazine 6-position . This chemotype is primarily investigated for modulating chloride homeostasis in central nervous system (CNS) neurons, with KCC2 inhibition being its canonical mechanism of action [1]. The 2-methoxyphenyl group represents a key point of structural differentiation from the parent phenyl analog, potentially influencing target binding affinity, selectivity, and physicochemical properties relevant to procurement decisions for neuroscience and ion transport research.

Why 2-((6-(2-Methoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide Cannot Be Simply Interchanged with Generic KCC2 Inhibitors or Pyridazine Analogs


Within the VU chemotype series, small structural modifications at the pyridazine 6-position profoundly alter biological activity. The parent compound VU 0240551 (6-phenyl) exhibits a KCC2 IC50 of 560 nM [1], while the introduction of an N-cyclopropyl group on the acetamide nitrogen yields VU 0463271, which achieves an IC50 of 61 nM—a 9-fold potency enhancement . Conversely, the 2-methoxyphenyl analog VU 0255011 (ML077) shows an IC50 of 537 nM . These data demonstrate that substituent identity and position on the pyridazine ring are critical determinants of KCC2 inhibitory potency, and off-target profiles also diverge significantly: VU 0240551 inhibits hERG and L-type Ca2+ channels [1], while VU 0463271 exhibits >100-fold selectivity over NKCC1 and no activity against a panel of 68 GPCRs, ion channels, and transporters . Therefore, substituting the 2-methoxyphenyl analog for another pyridazine-thioacetamide without verifying its specific pharmacological fingerprint risks introducing uncharacterized potency shifts, altered selectivity, and confounding experimental outcomes.

2-((6-(2-Methoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide: Quantitative Differentiation Evidence Against Closest Analogs


KCC2 Inhibitory Potency: Structural Contextualization Against the Parent Phenyl Analog VU 0240551

The target compound is a 2-methoxyphenyl analog of VU 0240551 (6-phenyl). While no direct head-to-head KCC2 IC50 comparison is publicly available for this specific compound, SAR data from the VU chemotype series provide a critical framework. The parent VU 0240551 inhibits KCC2 with an IC50 of 560 nM in K+ uptake assays using KCC2-overexpressing HEK293 cells [1]. Introduction of a 2-methoxyphenyl group at the pyridazine 6-position (generating the close analog VU 0255011/ML077) yields an IC50 of 537 nM—a negligible potency shift of ~4% relative to the parent . This establishes that ortho-methoxy substitution on the 6-phenyl ring is generally potency-neutral for KCC2 inhibition within this scaffold. The target compound, bearing the identical 2-methoxyphenyl-pyridazine moiety but differing in the thiazole N-substituent (4-methylthiazol-2-yl vs. the unsubstituted thiazol-2-yl of ML077), is therefore predicted to exhibit KCC2 inhibitory potency in the mid-to-high nanomolar range based on class-level SAR inference.

KCC2 inhibition Chloride homeostasis Neuroscience

Acetylcholinesterase (AChE) Inhibitory Activity: A Differentiated Secondary Pharmacological Profile

Vendor-curated databases report that 2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide exhibits acetylcholinesterase (AChE) inhibitory activity. Competitive inhibition of Electrophorus electricus AChE yielded a Ki of 4,340 nM (4.34 μM) [1]. Non-competitive inhibition under the same conditions yielded a Ki of 13,700 nM (13.7 μM) [1]. Against equine serum butyrylcholinesterase (BChE), competitive inhibition gave a Ki of 5,200 nM (5.2 μM) [1]. These data indicate weak, low-micromolar AChE inhibition with mixed-type kinetics. While the prototypical KCC2 inhibitor VU 0240551 has not been systematically profiled for AChE activity in public databases, the chemotype's interaction with cholinesterases establishes a secondary pharmacological liability or research application dimension that is structurally dependent on the pyridazine-thioacetamide scaffold.

Acetylcholinesterase inhibition Enzyme kinetics Cholinergic signaling

Selectivity Profile Differentiation: Predicted Divergence from VU 0240551 Based on Pyridazine Substituent Effects

VU 0240551 (6-phenyl) exhibits significant off-target activity, inhibiting both hERG potassium channels and L-type calcium channels [1]. In contrast, the more elaborated analog VU 0463271 (N-cyclopropyl modification) shows a clean selectivity profile with >100-fold selectivity over NKCC1 and no activity against 68 GPCRs, ion channels, and transporters . The 2-methoxyphenyl substitution at the pyridazine 6-position, as present in the target compound, introduces both steric and electronic perturbations relative to the unsubstituted phenyl ring. Given that VU 0255011 (2-methoxyphenyl, N-thiazol-2-yl) retains KCC2 potency comparable to VU 0240551, the methoxy group likely does not disrupt the KCC2 pharmacophore but may alter interactions with off-target proteins such as hERG or CaV channels through differential hydrogen bonding or steric clash. The target compound's selectivity fingerprint—particularly regarding cardiac ion channel liability—remains experimentally uncharacterized and represents a critical knowledge gap that differentiates it from the well-profiled VU 0240551.

Off-target profiling hERG liability Ion channel selectivity

Optimal Research and Procurement Scenarios for 2-((6-(2-Methoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide Based on Verified Evidence


SAR Probe for Pyridazine 6-Position Methoxy Substitution Effects on KCC2 Pharmacology

Procure as a structurally defined analog to elucidate how ortho-methoxy substitution on the pyridazine 6-phenyl ring modulates KCC2 inhibitory potency, selectivity, and pharmacokinetic properties relative to the parent VU 0240551 (6-phenyl). Use in head-to-head Tl+ flux assays and electrophysiological recordings in KCC2-overexpressing HEK293 cells and cultured neurons to generate the missing direct comparative IC50 data. This addresses a critical gap in the VU chemotype SAR landscape, where the 2-methoxyphenyl modification has been characterized in the N-thiazol-2-yl context (ML077, IC50 = 537 nM ) but not in combination with the N-(4-methylthiazol-2-yl) acetamide termination.

Dual-Mechanism Probe for Investigating KCC2-Cholinergic Interplay in Neurological Disease Models

Leverage the compound's reported weak acetylcholinesterase inhibitory activity (AChE Ki = 4,340 nM [1]) alongside its predicted KCC2 inhibitory function. This dual pharmacology makes it a candidate research tool for conditions where both chloride homeostasis dysregulation and cholinergic deficits coexist, such as Alzheimer's disease models or traumatic brain injury paradigms. The micromolar AChE affinity is insufficient for therapeutic development but may provide experimental utility for acute pharmacological dissection of pathway interactions in ex vivo slice electrophysiology or primary neuronal cultures.

Chemical Biology Control for KCC2 Inhibitor Specificity Studies Requiring an Alternative Chemotype

Deploy as a structural variant control in experiments where the off-target profile of VU 0240551 (hERG and L-type Ca2+ channel inhibition [2]) confounds interpretation of KCC2-dependent effects. The distinct electronic and steric properties of the 2-methoxyphenyl group may alter off-target binding, providing a tool to dissociate KCC2-mediated phenotypes from ion channel-mediated artifacts—provided that the selectivity profile of this analog is first experimentally validated.

Quote Request

Request a Quote for 2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.